Cyclohexaneacetic acid
Cyclohexaneacetic acid
Cyclohexylacetic acid is a monocarboxylic acid consisting of cyclohexane carrying a carboxymethyl substituent. It derives from an acetic acid.
Cyclohexaneacetic acid, also known as cyclohexylethanoic acid or 2-cyclohexylacetate, belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a carboxylic acid group with the formula -C(=O)OH. Cyclohexaneacetic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Cyclohexaneacetic acid can be biosynthesized from acetic acid. Cyclohexaneacetic acid has an acetic, caramel, and cheese taste.
Cyclohexaneacetic acid, also known as cyclohexylethanoic acid or 2-cyclohexylacetate, belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a carboxylic acid group with the formula -C(=O)OH. Cyclohexaneacetic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Cyclohexaneacetic acid can be biosynthesized from acetic acid. Cyclohexaneacetic acid has an acetic, caramel, and cheese taste.
Brand Name:
Vulcanchem
CAS No.:
5292-21-7
VCID:
VC0165959
InChI:
InChI=1S/C8H14O2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)
SMILES:
C1CCC(CC1)CC(=O)O
Molecular Formula:
C8H14O2
Molecular Weight:
142.2 g/mol
Cyclohexaneacetic acid
CAS No.: 5292-21-7
Reference Standards
VCID: VC0165959
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
CAS No. | 5292-21-7 |
---|---|
Product Name | Cyclohexaneacetic acid |
Molecular Formula | C8H14O2 |
Molecular Weight | 142.2 g/mol |
IUPAC Name | 2-cyclohexylacetic acid |
Standard InChI | InChI=1S/C8H14O2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) |
Standard InChIKey | LJOODBDWMQKMFB-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CC(=O)O |
Canonical SMILES | C1CCC(CC1)CC(=O)O |
Boiling Point | 245.0 °C |
Density | 1.001-1.009 |
Melting Point | 33.0 °C Mp 33 ° (27 °) 33°C |
Physical Description | Solid Colourless crystalline mass or white crystals; sharp acetic odou |
Description | Cyclohexylacetic acid is a monocarboxylic acid consisting of cyclohexane carrying a carboxymethyl substituent. It derives from an acetic acid. Cyclohexaneacetic acid, also known as cyclohexylethanoic acid or 2-cyclohexylacetate, belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a carboxylic acid group with the formula -C(=O)OH. Cyclohexaneacetic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Cyclohexaneacetic acid can be biosynthesized from acetic acid. Cyclohexaneacetic acid has an acetic, caramel, and cheese taste. |
Solubility | 0.02 M 2.88 mg/mL at 25 °C Slightly soluble in water Miscible at room temperature (in ethanol) |
Synonyms | cyclohexaneacetic acid cyclohexylacetic acid |
PubChem Compound | 21363 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume